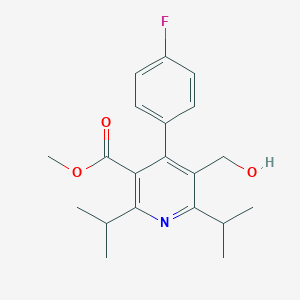

Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate

説明

Synthesis Analysis

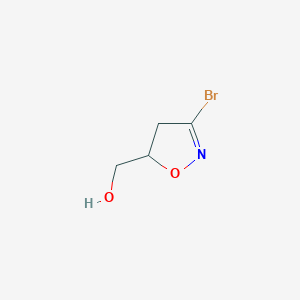

The synthesis of similar polysubstituted pyridines involves intricate reactions that result in nearly planar structures. These reactions often include steps that stabilize the molecule through intermolecular interactions such as C-H…O, C-H…F, and C-H…π interactions. One notable method for synthesizing related compounds involves domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and other specific substrates, serving as a scaffold for further functionalization (Ruano, Fajardo, & Martín, 2005).

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate often reveals nearly planar configurations stabilized by various intermolecular interactions. These structures do not exhibit significant aryl-aryl or π-π interactions, indicating the importance of hydrogen bonding and halogen interactions in stabilizing the molecular conformation (Suresh et al., 2007).

科学的研究の応用

Molecular Structure and Supramolecular Aggregation

The polysubstituted pyridines, including compounds closely related to Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate, exhibit interesting molecular structures with nearly planar configurations. These structures are stabilized by various intermolecular interactions such as C-H...O, C-H...F, and C-H...π interactions, which are crucial for supramolecular aggregation. Such molecular interactions and aggregations can be foundational in the development of new materials and have implications in various fields of chemistry and material science (Suresh et al., 2007).

Scaffold for Synthesis of Functionalised Compounds

Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate serves as a convenient scaffold for the synthesis of highly functionalised 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This versatility is fundamental in synthetic chemistry for the creation of various compounds that could have potential applications in pharmaceuticals, agriculture, and material science (Ruano, Fajardo & Martín, 2005).

Synthesis of Complexes and Investigation of Fluorescence Properties

Derivatives of Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate have been used to coordinate with lanthanides like Tb(III) and Eu(III) to form complexes. The fluorescence properties of these complexes have been investigated, revealing that certain substituents can weaken the fluorescence intensity of the lanthanide complexes. Such studies are valuable in the field of optical materials and could have applications in sensors, imaging, and lighting (Rui-ren et al., 2006).

特性

IUPAC Name |

methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FNO3/c1-11(2)18-15(10-23)16(13-6-8-14(21)9-7-13)17(20(24)25-5)19(22-18)12(3)4/h6-9,11-12,23H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFDDQJLQHAQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621422 | |

| Record name | Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate | |

CAS RN |

202859-11-8 | |

| Record name | Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

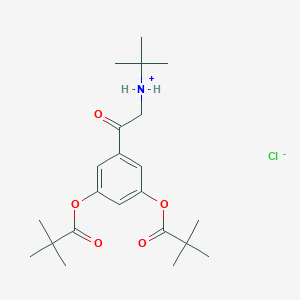

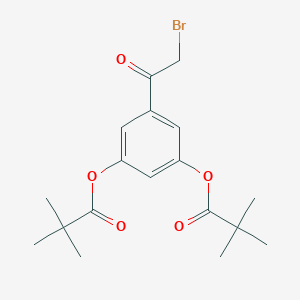

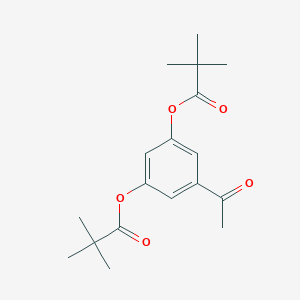

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)